molecular formula C18H24N2O3 B5977972 1-[3-(2,3-dihydro-1H-inden-5-yloxy)propyl]-4-ethyl-2,3-piperazinedione

1-[3-(2,3-dihydro-1H-inden-5-yloxy)propyl]-4-ethyl-2,3-piperazinedione

Cat. No. B5977972
M. Wt: 316.4 g/mol
InChI Key: PYZGAUSUKSPYGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-(2,3-dihydro-1H-inden-5-yloxy)propyl]-4-ethyl-2,3-piperazinedione, commonly known as DPI, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DPI is a highly specific inhibitor of protein kinase C (PKC), a family of enzymes that play a crucial role in many cellular processes, including cell proliferation, differentiation, and apoptosis.

Mechanism of Action

DPI works by binding to the ATP-binding site of 1-[3-(2,3-dihydro-1H-inden-5-yloxy)propyl]-4-ethyl-2,3-piperazinedione and preventing the enzyme from phosphorylating its downstream targets. This leads to a decrease in 1-[3-(2,3-dihydro-1H-inden-5-yloxy)propyl]-4-ethyl-2,3-piperazinedione activity and a disruption of the downstream signaling pathways that are regulated by 1-[3-(2,3-dihydro-1H-inden-5-yloxy)propyl]-4-ethyl-2,3-piperazinedione. The specific mechanism by which DPI inhibits 1-[3-(2,3-dihydro-1H-inden-5-yloxy)propyl]-4-ethyl-2,3-piperazinedione varies depending on the isoform of 1-[3-(2,3-dihydro-1H-inden-5-yloxy)propyl]-4-ethyl-2,3-piperazinedione that is being targeted.
Biochemical and Physiological Effects:
DPI has been shown to have a wide range of biochemical and physiological effects, depending on the cell type and 1-[3-(2,3-dihydro-1H-inden-5-yloxy)propyl]-4-ethyl-2,3-piperazinedione isoform being targeted. In general, 1-[3-(2,3-dihydro-1H-inden-5-yloxy)propyl]-4-ethyl-2,3-piperazinedione inhibition by DPI leads to a decrease in cell proliferation, an increase in apoptosis, and a disruption of cell signaling pathways that are regulated by 1-[3-(2,3-dihydro-1H-inden-5-yloxy)propyl]-4-ethyl-2,3-piperazinedione. DPI has also been shown to have neuroprotective effects in animal models of neurological disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of DPI as a research tool is its high specificity for 1-[3-(2,3-dihydro-1H-inden-5-yloxy)propyl]-4-ethyl-2,3-piperazinedione. This allows researchers to selectively inhibit 1-[3-(2,3-dihydro-1H-inden-5-yloxy)propyl]-4-ethyl-2,3-piperazinedione without affecting other signaling pathways. DPI is also relatively easy to synthesize and has a long shelf life, making it a convenient reagent for lab experiments. However, DPI has some limitations as a research tool. Its potency can vary depending on the 1-[3-(2,3-dihydro-1H-inden-5-yloxy)propyl]-4-ethyl-2,3-piperazinedione isoform being targeted, and it may have off-target effects at high concentrations.

Future Directions

There are many potential future directions for research on DPI and 1-[3-(2,3-dihydro-1H-inden-5-yloxy)propyl]-4-ethyl-2,3-piperazinedione inhibition. One area of interest is the development of more potent and selective 1-[3-(2,3-dihydro-1H-inden-5-yloxy)propyl]-4-ethyl-2,3-piperazinedione inhibitors that can be used in the treatment of cancer and other diseases. Another area of interest is the investigation of the role of 1-[3-(2,3-dihydro-1H-inden-5-yloxy)propyl]-4-ethyl-2,3-piperazinedione in neurological disorders and the development of 1-[3-(2,3-dihydro-1H-inden-5-yloxy)propyl]-4-ethyl-2,3-piperazinedione inhibitors as neuroprotective agents. Finally, the development of new methods for delivering 1-[3-(2,3-dihydro-1H-inden-5-yloxy)propyl]-4-ethyl-2,3-piperazinedione inhibitors to specific tissues or cell types could also be an area of future research.

Synthesis Methods

The synthesis of DPI is a multi-step process that involves the reaction of 2,3-dihydro-1H-inden-5-ol with 3-chloropropylamine to form 3-(2,3-dihydro-1H-inden-5-yloxy)propylamine. This intermediate is then reacted with ethyl acetoacetate and piperazine to produce DPI. The purity of DPI can be improved by recrystallization or chromatography.

Scientific Research Applications

DPI has been widely used as a research tool in the field of cell signaling and cancer biology. Its ability to specifically inhibit 1-[3-(2,3-dihydro-1H-inden-5-yloxy)propyl]-4-ethyl-2,3-piperazinedione has allowed researchers to investigate the role of 1-[3-(2,3-dihydro-1H-inden-5-yloxy)propyl]-4-ethyl-2,3-piperazinedione in various cellular processes and to study the potential therapeutic applications of 1-[3-(2,3-dihydro-1H-inden-5-yloxy)propyl]-4-ethyl-2,3-piperazinedione inhibitors in cancer treatment. DPI has also been used to study the effects of 1-[3-(2,3-dihydro-1H-inden-5-yloxy)propyl]-4-ethyl-2,3-piperazinedione inhibition on neuronal function and to investigate the role of 1-[3-(2,3-dihydro-1H-inden-5-yloxy)propyl]-4-ethyl-2,3-piperazinedione in the development of neurological disorders.

properties

IUPAC Name

1-[3-(2,3-dihydro-1H-inden-5-yloxy)propyl]-4-ethylpiperazine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O3/c1-2-19-10-11-20(18(22)17(19)21)9-4-12-23-16-8-7-14-5-3-6-15(14)13-16/h7-8,13H,2-6,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYZGAUSUKSPYGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(C(=O)C1=O)CCCOC2=CC3=C(CCC3)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-(2,3-dihydro-1H-inden-5-yloxy)propyl]-4-ethyl-2,3-piperazinedione

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